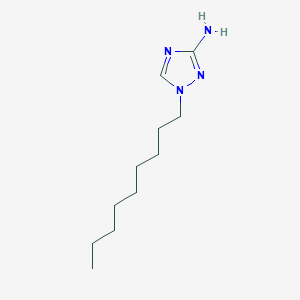

1-Nonyl-1h-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H22N4 |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

1-nonyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-15-10-13-11(12)14-15/h10H,2-9H2,1H3,(H2,12,14) |

InChI Key |

KCGZXCJVPGOBAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCN1C=NC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Nonyl 1h 1,2,4 Triazol 3 Amine and Analogues

General Synthetic Routes to 1,2,4-Triazole (B32235) Rings

The construction of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with numerous methods available to form this valuable scaffold. These approaches can be broadly categorized into cyclization reactions, multicomponent reactions, and metal-catalyzed or metal-free transformations.

Cyclization Reactions Involving Hydrazines and Amidines/Nitriles

A prevalent and classical method for synthesizing the 1,2,4-triazole core involves the cyclization of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple or double bond, such as nitriles and amidines. nih.gov The reaction of amidines with hydrazines is a common strategy. nih.gov For instance, the condensation of aminoguanidine (B1677879) bicarbonate with carboxylic acids can lead to the formation of 3-amino-1,2,4-triazole derivatives. researchgate.net Another approach involves the reaction of 1-formyl-3-thiosemicarbazide (B1305609), which can be prepared from thiosemicarbazide (B42300) and formic acid, followed by cyclization in the presence of a base to yield 1,2,4-triazole-3-thiol. orgsyn.org This thiol can then be a precursor for further functionalization.

A notable metal- and oxidant-free three-component reaction utilizes amidines, isothiocyanates, and hydrazines to produce fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org This method is advantageous due to its mild conditions and environmental friendliness. organic-chemistry.org Additionally, the reaction between N,N-dialkylhydrazones and nitriles can lead to the formation of N-alkyl-1H-1,2,4-triazoles through a formal [3+2] cycloaddition. rsc.org

Multicomponent Reaction Approaches for Triazole Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 1,2,4-triazoles in a single step. A one-pot, three-component synthesis has been developed using substituted primary amines, acyl hydrazides, and an orthoformate to yield substituted 1,2,4-triazoles. researchgate.net Another MCR involves the reaction of 1,3-diones, β-nitrostyrenes, and hydrazones, promoted by a base, to create hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org This metal-free approach is noted for its broad substrate scope and mild reaction conditions. rsc.orgrsc.org

Furthermore, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org A particularly versatile one-pot approach for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov This method has proven successful in parallel synthesis, allowing for the creation of large chemical libraries. nih.gov

| Reactants | Reaction Type | Product | Key Features |

| Amidines, Isothiocyanates, Hydrazines | Three-component | Fully substituted 1H-1,2,4-triazol-3-amines | Metal- and oxidant-free, mild conditions. organic-chemistry.org |

| 1,3-Diones, β-Nitrostyrenes, Hydrazones | Multicomponent | Hybrid 1,2,4-triazole scaffolds | Metal-free, base-promoted, broad substrate scope. rsc.orgrsc.org |

| 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Three-component | 1-Aryl-5-cyano-1,2,4-triazoles | Regioselective [3+2] annulation. organic-chemistry.org |

| Amidines, Carboxylic acids, Hydrazines | One-pot, three-component | 1,3,5-Trisubstituted 1,2,4-triazoles | High success rate in parallel synthesis. nih.gov |

Metal-Catalyzed and Metal-Free Synthetic Transformations

Both metal-catalyzed and metal-free reactions play a significant role in the synthesis of 1,2,4-triazoles. Copper catalysts are frequently employed. For example, a copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride provides an efficient route to 1,2,4-triazole derivatives. isres.org Another copper-catalyzed method involves the oxidative coupling of primary amines with nitriles to form 1,2,4-triazoles under an air atmosphere. acs.org The regioselective synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles can be controlled by the choice of metal catalyst, with silver(I) favoring the 1,3-disubstituted product and copper(II) favoring the 1,5-disubstituted isomer. organic-chemistry.orgfrontiersin.org

Metal-free conditions have also been extensively developed. A notable example is the iodine-catalyzed oxidative cyclization of hydrazones and aliphatic amines, which proceeds through a cascade of C-H functionalization and C-N bond formations. organic-chemistry.org Another metal-free approach involves the reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formyl source to produce 3-trifluoromethyl-1,2,4-triazoles. nih.gov Furthermore, a catalyst-free method has been reported for the synthesis of functionalized 1,2,4-triazoles from the reaction of arylidene thiazolone with aryl or alkyl hydrazines. rsc.orgnih.gov

Specific Approaches for Introducing the Nonyl Substituent at N1

Once the 1,2,4-triazole ring is formed, or concurrently during its formation, the introduction of the long-chain nonyl group at the N1 position is a critical step in the synthesis of the target compound.

Alkylation Strategies on the Triazole Ring Nitrogen Atoms

Direct alkylation of the 1,2,4-triazole ring is a common method for introducing substituents onto the nitrogen atoms. The alkylation of 1,2,4-triazole with alkyl halides, such as nonyl bromide, can be achieved using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This reaction often leads to a mixture of N1 and N4 alkylated isomers, with the N1 isomer typically being the major product. researchgate.net The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the substrates. The use of DBU as a base has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net

The synthesis of N-alkyl-1H-1,2,4-triazoles can also be achieved from the reaction of N,N-dialkylhydrazones and nitriles. rsc.org This method involves a formal [3+2] cycloaddition and offers a route to a variety of multi-substituted N-alkyl-triazoles. rsc.org

One-Pot Cyclization Methods Incorporating Long-Chain Aliphatic Moieties

One-pot synthesis provides an efficient way to construct the N-substituted triazole ring in a single step, incorporating the long-chain alkyl group from the start. A metal-free multicomponent reaction has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. nih.gov This methodology is noted for its operational simplicity and broad substrate scope, which could potentially be adapted to include long-chain hydrazines to directly install the nonyl group. nih.gov

Methods for Incorporating the Amino Group at C3

The introduction of an amino group at the C3 position of the 1,2,4-triazole ring is a key synthetic step. This can be achieved through several methodologies, broadly categorized as direct amination approaches and the use of precursors already containing the amine functionality.

Direct amination involves the introduction of the amino group onto a pre-formed triazole ring. One common method involves the cyclization of a hydrazinecarboximidamide derivative with a formic acid equivalent. nih.gov This convergent approach allows for the variation of substituents on the triazole ring. nih.gov For instance, the reaction of N'-acyl-N-aroyl-N-arylhydrazides or N'-acyl-N-acyl-N-arylhydrazides with hexafluorophosphoric acid can form 1,3,4-oxadiazolium hexafluorophosphate (B91526) salts. These intermediates can then react with cyanamide (B42294) to generate 1,5-disubstituted 3-amino-1H-1,2,4-triazoles. organic-chemistry.org

Another strategy involves the use of amidrazones. The oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable medium like polyethylene (B3416737) glycol, provides an environmentally friendly route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Additionally, iron(III) chloride can catalyze the reaction of amidrazones to form 3-amino-1H-1,2,4-triazoles. researchgate.net

A more common and often more efficient strategy involves the use of precursors that already contain the necessary amine functionality. A classic and widely used method is the reaction of aminoguanidine salts, such as aminoguanidine bicarbonate, with formic acid. google.comorgsyn.org The resulting aminoguanidine formate (B1220265) is then cyclized through heating to produce 3-amino-1,2,4-triazole. google.comorgsyn.org This method is advantageous due to the ready availability of the starting materials. nih.gov

A one-pot synthesis method has been developed using choline (B1196258) chloride/urea (B33335) as a biodegradable and inexpensive solvent and catalyst. This approach involves the reaction between alkyl or aryl hydrazides and urea to yield 3-amino-1,2,4-triazole derivatives in good to excellent yields. researchgate.net Another one-pot method for synthesizing quinazolinone derivatives utilizes the reaction of 1H-1,2,4-triazol-3-amine with benzaldehydes and dimedone. researchgate.net

Furthermore, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be prepared through two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and various amines. The specific pathway chosen depends on the nucleophilicity of the amine used. rsc.org

Chemical Modifications and Functionalization of 1-Nonyl-1H-1,2,4-triazol-3-amine

The this compound molecule possesses several reactive sites that allow for a variety of chemical modifications and functionalizations. These reactions can be targeted at the exocyclic amino group or other positions on the triazole ring.

The exocyclic amino group at the C3 position is a primary amine and thus readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netnih.govdergipark.org.tr This reaction is a versatile method for introducing a wide range of substituents onto the triazole core. The formation of the azomethine group (C=N) is a key feature of these derivatives. nih.govdergipark.org.tr The stability of the resulting Schiff base can be influenced by the nature of the carbonyl compound used, with aromatic aldehydes generally forming more stable products due to conjugation. dergipark.org.tr These Schiff bases can act as ligands and form complexes with various metal ions. researchgate.netrdd.edu.iq

A facile and rapid method for synthesizing Schiff bases from 3-amino-1,2,4-triazoles involves condensation with aromatic aldehydes under ultrasound irradiation, often resulting in excellent yields in a very short reaction time. nih.gov

Beyond the exocyclic amine, the triazole ring itself can undergo various transformations. The nitrogen atoms of the triazole ring are nucleophilic and can be alkylated. For instance, alkylation of 4-amino-1,2,4-triazole (B31798) with alkyl halides in a polar solvent like acetonitrile (B52724) leads to the formation of 1-alkyl-4-amino-1,2,4-triazolium salts. dtic.mil

The triazole ring can also participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions are a common method for synthesizing substituted triazoles. organic-chemistry.org Furthermore, the triazole moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling functionalization at specific positions of an appended aromatic ring. organic-chemistry.org

Characterization Techniques for Confirming Chemical Structures (e.g., NMR, MS, Elemental Analysis)

The unambiguous determination of the chemical structure of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. For example, the protons of the nonyl chain will appear as a series of multiplets in the aliphatic region, while the protons on the triazole ring and the amino group will have distinct chemical shifts. urfu.runih.govnih.gov

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the triazole ring, the nonyl chain, and any attached functional groups provide crucial structural information. urfu.runih.govnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure. Electrospray ionization (ESI) is a common method used for these types of compounds. nih.govnih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined values are compared with the calculated theoretical values for the proposed structure to confirm its elemental formula. dtic.milurfu.runih.govnih.govdtic.mil

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the N-H stretching vibrations of the amino group and the C=N stretching of the triazole ring and any imine functionalities will appear at characteristic frequencies. nih.gov

The following table summarizes typical characterization data for related 3-amino-1,2,4-triazole derivatives:

| Technique | Observation | Reference |

| ¹H NMR | Signals for aromatic protons, NH₂ protons, and CH₂ groups. | urfu.ru |

| ¹³C NMR | Resonances for aromatic carbons, triazole ring carbons (C-3 and C-5). | urfu.ru |

| MS (ESI) | Molecular ion peak [M+H]⁺ confirming the molecular weight. | nih.gov |

| Elemental Analysis | Found percentages of C, H, N are in close agreement with calculated values. | nih.gov |

| IR (KBr, cm⁻¹) | Bands corresponding to N-H, C=N, and N-N stretching vibrations. | nih.gov |

Reaction Optimization and Yield Enhancement Strategies

The synthesis of this compound typically proceeds via the N-alkylation of 3-amino-1,2,4-triazole with a nonyl halide, such as nonyl bromide. The optimization of this reaction is paramount to maximize the yield of the desired N1-substituted isomer and minimize the formation of byproducts resulting from alkylation at the N2 or N4 positions, or at the exocyclic amino group. Key parameters that are manipulated to enhance yield and regioselectivity include the choice of base, solvent, temperature, and the potential use of catalysts.

Influence of Base and Solvent on Regioselectivity and Yield:

The selection of the base and solvent system is a critical factor in directing the alkylation to the desired nitrogen atom of the triazole ring. Studies on the alkylation of similar triazole systems have demonstrated that the reaction environment significantly influences the outcome.

For instance, in the alkylation of 5-aryl-4-trifluoroacetyl-1,2,3-triazoles, sodium carbonate (Na₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) was found to be highly effective. nih.gov These conditions favored the formation of the N2-substituted isomer with yields as high as 84% and minimized the formation of the N1-isomer to less than 6%. nih.gov While this applies to a 1,2,3-triazole, the principle of solvent and base influencing regioselectivity is broadly applicable to triazole chemistry. Polar aprotic solvents can enhance the nucleophilicity of the triazole anion, while the choice of a mild base like sodium carbonate can control the deprotonation equilibrium, thus influencing which nitrogen atom is most available for alkylation.

In contrast, reactions performed in polar protic solvents such as ethanol (B145695) or water have been shown to be less selective, leading to a mixture of isomers. nih.gov This is likely due to the solvent's ability to solvate the triazole anion and influence the electronic distribution within the heterocyclic ring.

Microwave-Assisted Synthesis and Ionic Liquids for Enhanced Yields:

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. A regioselective protocol for the alkylation of 1,2,4-triazole has been developed using microwave irradiation in the presence of potassium carbonate as a base and an ionic liquid, hexylpyridinium bromide, as the solvent. researchgate.net This method resulted in excellent yields of the 1-alkyl-1,2,4-triazole derivatives. researchgate.net The use of ionic liquids as solvents in microwave chemistry is advantageous due to their high thermal stability and ability to efficiently absorb microwave energy, leading to rapid and uniform heating. This can significantly accelerate the rate of reaction and improve yields. For the synthesis of this compound, exploring microwave conditions with a suitable base and ionic liquid could be a promising strategy for yield enhancement.

Control of Regioselectivity through Reaction Conditions:

A study on the monoalkylation of 3-amino-1,2,4-triazole using tert-butanol (B103910) in the presence of perchloric acid (HClO₄) demonstrated that the reaction proceeds selectively at the N1 position. researchgate.net This highlights the potential of using acidic conditions to direct the alkylation. The protonation of the more basic exocyclic amino group and the N4 atom could render the N1 atom the most nucleophilic site for alkylation.

Furthermore, the nature of the alkylating agent plays a role. The reaction of 3-amino-1,2,4-triazole with more reactive alkylating agents might lead to a decrease in regioselectivity. For example, in the alkylation of a 1,2,3-triazole, benzyl (B1604629) bromide, a more reactive alkylating agent, led to a mixture of isomers, whereas less reactive agents might offer better control. nih.gov

Convergent Synthetic Routes for Analogue Synthesis:

The following table summarizes various reaction conditions and yields for the synthesis of N-substituted triazole derivatives, which can serve as a guide for optimizing the synthesis of this compound.

| Precursor | Alkylating/Acylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 5-Aryl-4-trifluoroacetyl-1,2,3-triazole | Benzyl bromide | Na₂CO₃ | DMF | - | 2-Benzyl-5-aryl-4-trifluoroacetyl-1,2,3-triazole | 84 | nih.gov |

| 1,2,4-Triazole | Various alkyl halides | K₂CO₃ | Hexylpyridinium bromide | Microwave, 80°C, 10 min | 1-Alkyl-1,2,4-triazole | up to 88 | researchgate.net |

| 3-Amino-1,2,4-triazole | tert-Butanol | HClO₄ | - | - | 1-tert-Butyl-3-amino-1H-1,2,4-triazole | - | researchgate.net |

| Phenylhydrazine & S-methyl-N-benzoyl-isothiourea | - | - | Acetonitrile | 100°C | 1,5-Diphenyl-3-amino-1,2,4-triazole | - | nih.gov |

Derivatization Strategies:

Once this compound is synthesized, further derivatization can be explored to generate a library of analogues. The exocyclic amino group at the C3 position is a prime site for modification. For instance, it can undergo acylation, sulfonylation, or reaction with isocyanates to form the corresponding amides, sulfonamides, and urea derivatives. The optimization of these derivatization reactions would typically involve screening of coupling reagents, bases, and solvents to achieve high conversion and yield. For example, in the synthesis of 1,5-diaryl-3-amino-1,2,4-triazole derivatives, N-alkylation was successfully achieved using various alkylating agents, with yields ranging from 41-82%. nih.gov

Chemical Reactivity and Mechanistic Studies of 1 Nonyl 1h 1,2,4 Triazol 3 Amine Derivatives

Electron Density Distribution and Aromaticity of the 1,2,4-Triazole (B32235) System

The 1,2,4-triazole ring is an aromatic heterocycle containing a 6π-electron system distributed over the five-membered ring, which is composed of sp2 hybridized atoms. nih.gov This aromatic character is the primary reason for the triazole nucleus's inherent stability. nih.gov The presence of three electronegative nitrogen atoms, however, leads to a non-uniform electron distribution. The carbon atoms of the ring (C3 and C5) are electron-deficient, making them susceptible to nucleophilic attack under certain conditions. nih.gov Conversely, the nitrogen atoms possess higher electron density, rendering them the primary sites for electrophilic attack. nih.gov

In 1-Nonyl-1H-1,2,4-triazol-3-amine, the substituents significantly modulate this electron distribution:

Amino Group (C3): The amino group at the C3 position acts as a strong electron-donating group through resonance. It increases the electron density of the triazole ring, particularly enhancing the nucleophilicity of the adjacent nitrogen atoms (N2 and N4).

Nonyl Group (N1): The nonyl group at the N1 position is a weak electron-donating group through induction. Its primary influence is electronic, though its size also introduces steric effects. The N1-substitution fixes the tautomeric form of the triazole ring, preventing the rapid interconversion seen in unsubstituted 1,2,4-triazoles. nih.gov

Computational studies on similarly substituted triazoles confirm that the molecular electrostatic potential is highest around the ring nitrogens, which are the preferred sites for protonation and alkylation. acs.orgnih.gov

| Ring Position | General Electronic Character | Influence of Substituents in this compound |

|---|---|---|

| N1 | Pyrrole-type nitrogen, electron-rich | Site of nonyl substitution; electron density influenced by the alkyl group's inductive effect. |

| N2 | Pyridine-type nitrogen, electron-rich | Electron density is significantly increased by the adjacent C3-amino group's resonance effect, making it a key nucleophilic center. |

| C3 | Electron-deficient | Site of amino substitution; its own electron deficiency is offset by the attached electron-donating group. |

| N4 | Pyridine-type nitrogen, electron-rich | Electron density is increased by the C3-amino group, making it a primary site for electrophilic attack. acs.orgnih.gov |

| C5 | Electron-deficient | Susceptible to nucleophilic attack, though this is disfavored by the overall electron-donating nature of the substituents. nih.gov |

Reactivity of the Amino Group: Nucleophilicity and Derivatization Potential

The exocyclic amino group at the C3 position is a primary center of reactivity in this compound. Its lone pair of electrons makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. researchgate.netresearchgate.net Computational and experimental studies on C-amino-1H-1,2,4-triazoles have shown that the 3-amino group is a viable reaction site, often competing with the N2 and N4 ring nitrogens. acs.orgnih.gov

The derivatization potential is extensive and includes several key reaction types:

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used as a method to protect the amino group or to synthesize new derivatives with altered properties.

Alkylation: While alkylation can also occur on the ring nitrogens, reaction with certain alkyl halides can lead to substitution on the amino group, forming secondary or tertiary amines. The selectivity of this reaction is influenced by the nature of the electrophile and the reaction conditions. nih.gov

Schiff Base Formation: The amino group can condense with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

Diazotization: Reaction with nitrous acid can convert the primary amino group into a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups at the C3 position, although this can be a laborious process. nih.gov

| Reagent Type | Example Reagent | Product Type | Significance |

|---|---|---|---|

| Acid Halide/Anhydride | Acetyl Chloride | N-(1-nonyl-1H-1,2,4-triazol-3-yl)acetamide | Protection of the amino group; synthesis of amide derivatives. nih.gov |

| Aldehyde/Ketone | Benzaldehyde | Schiff Base (Imine) | Intermediate for further cyclization or reduction reactions. researchgate.net |

| Alkyl Halide | Methyl Iodide | N-methyl-1-nonyl-1H-1,2,4-triazol-3-amine | Synthesis of secondary amine derivatives; competes with ring N-alkylation. acs.orgnih.gov |

| Isothiocyanate | Phenyl Isothiocyanate | Thiourea Derivative | Building block for synthesizing fused heterocyclic systems. nih.gov |

Reactivity of the Nonyl Chain: Inertness and Stereoelectronic Effects

The nonyl chain is a saturated nine-carbon alkyl group. Its chemical reactivity is generally low, as it lacks functional groups and consists of strong, non-polar C-C and C-H bonds. Under typical reaction conditions for modifying the triazole ring or the amino group, the nonyl chain remains inert.

However, the nonyl chain exerts significant influence through stereoelectronic effects:

Steric Hindrance: The bulky nature of the nonyl chain can sterically hinder the approach of reagents to adjacent positions on the triazole ring. wikipedia.org This effect is particularly relevant for reactions at the N2 position. Consequently, electrophilic attack may be sterically favored at the more accessible N4 position.

Physical Properties: The long alkyl chain imparts significant lipophilicity to the molecule, affecting its solubility and interaction with non-polar environments.

| Property | Description | Impact on Reactivity |

|---|---|---|

| Chemical Nature | Saturated, non-polar alkyl chain | Largely inert under most synthetic conditions. |

| Electronic Effect | Weak electron-donating (+I effect) | Slightly increases electron density of the triazole ring, enhancing nucleophilicity of N2/N4. |

| Steric Effect | Provides significant bulk around the N1 position | Hinders attack at the adjacent N2 position, potentially directing reactions to the N4 position. wikipedia.org |

| Physical Effect | Increases lipophilicity (fat-solubility) | Affects solubility, chromatographic behavior, and interactions with biological membranes. |

Electrophilic and Nucleophilic Substitution Patterns on the Triazole Core

The substitution pattern of the triazole core is dictated by the electronic nature of the ring and its substituents.

Electrophilic Substitution: For 1-substituted 1,2,4-triazoles, electrophilic attack occurs at one of the remaining ring nitrogen atoms (N2 or N4). nih.gov In the case of this compound, the nucleophilicity of both N2 and N4 is enhanced by the C3-amino group. This makes the molecule susceptible to reactions like alkylation (quaternization) and protonation at these sites. acs.orgnih.gov

Site of Attack: There is a competition between the N2 and N4 positions. While the N4 position is often the site of protonation and alkylation in many 1,2,4-triazoles, studies on 1-substituted 3-amino-1,2,4-triazoles show that reaction can occur at N2, N4, and the exocyclic amino group. nih.gov The outcome often depends on the hardness or softness of the electrophile; hard electrophiles tend to favor the N4 atom, while softer electrophiles may attack the N2 atom or the amino group. nih.gov The steric bulk of the nonyl group at N1 may also disfavor attack at the neighboring N2 position.

Nucleophilic Substitution: Direct nucleophilic substitution of hydrogen on the electron-rich triazole core of this molecule is highly unfavorable. The carbon atoms (C5 in this case) are inherently electron-deficient in the parent triazole, but the strong electron-donating effects of both the N1-alkyl and C3-amino groups increase the electron density at these carbons, deactivating them towards nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and are not a characteristic pathway for this compound.

| Reaction Type | Primary Site(s) | Secondary/Competing Site(s) | Rationale |

|---|---|---|---|

| Electrophilic Attack (e.g., Alkylation) | N4 | N2, exocyclic NH₂ | N4 and N2 are the most electron-rich centers. N4 is often electronically favored and less sterically hindered than N2. The amino group is also a competing nucleophile. acs.orgnih.gov |

| Nucleophilic Attack | Unlikely on the ring | N/A | The triazole ring is activated by two electron-donating groups (nonyl and amino), making the ring carbons electron-rich and resistant to nucleophiles. |

Thermal and Photochemical Stability of the Compound Under Defined Conditions

Thermal Stability: 1,2,4-triazole derivatives are known for their high thermal stability. researchgate.net The aromatic ring requires significant energy to decompose. For N-alkylated triazoles, thermal decomposition in an inert atmosphere typically occurs at temperatures above 250-300°C. researchgate.net The process is expected to proceed via a radical mechanism, involving the homolytic cleavage of the weakest bonds. researchgate.net For this compound, potential initial decomposition steps could include:

Cleavage of the N1–N2 bond in the triazole ring.

Fission of C-C bonds within the long nonyl chain.

Cleavage of the N1-C(nonyl) bond.

The decomposition in an oxidative atmosphere (like air) would occur at similar or slightly lower temperatures and would involve additional combustion processes. researchgate.net

Photochemical Stability: N-Alkyl-1,2,4-triazoles are generally stable under visible light and ambient conditions. However, like many heterocyclic aromatic compounds, they can undergo photochemical reactions upon irradiation with high-energy ultraviolet (UV) light. While specific photochemical studies on this compound are not widely documented, potential reactions could involve ring cleavage, rearrangement, or reactions involving the substituents. For instance, photochemical synthesis of 1,2,4-triazoles is possible, implying that photochemical pathways for their transformation exist. nih.gov The stability is highly dependent on the specific conditions, such as the wavelength of light, the solvent, and the presence of photosensitizers.

| Condition | Expected Stability | Notes on Potential Decomposition |

|---|---|---|

| Thermal (Inert Atmosphere) | High (Stable up to >250°C) | Decomposition likely proceeds via radical mechanisms, involving N-N or C-C bond cleavage at high temperatures. researchgate.net |

| Thermal (Oxidative Atmosphere) | High, but lower than in inert gas | Involves initial decomposition followed by combustion of fragments. researchgate.net |

| Photochemical (Visible Light) | Generally Stable | The compound is not expected to be sensitive to ambient light. |

| Photochemical (UV Light) | Potentially Unstable | High-energy UV radiation could induce ring cleavage or other transformations, though specific pathways are not well-documented for this derivative. |

Structure Activity Relationship Sar Investigations of 1 Nonyl 1h 1,2,4 Triazol 3 Amine and Its Analogs

Impact of the Nonyl Substituent Length and Branching on Biological Interactions

The N-1 position of the 1,2,4-triazole (B32235) ring is a critical site for substitution, and the nature of the alkyl chain at this position significantly modulates the compound's physicochemical properties, such as lipophilicity, which in turn affects its biological activity. The nonyl (C9) group in 1-Nonyl-1H-1,2,4-triazol-3-amine imparts a significant degree of lipophilicity to the molecule.

Research on related triazole derivatives indicates that long alkyl chains are often associated with enhanced biological activity, particularly where interaction with hydrophobic pockets in target enzymes or cell membranes is required. For instance, studies on 1,2,3-triazolium salts have shown that analogs with decyl (C10) substituents at the N-1 position exhibit potent cytotoxicity against cancer cells. mdpi.com This suggests that the hydrophobic tail is crucial for anchoring the molecule in a lipophilic binding domain.

The length of the alkyl chain is a determining factor for activity. A systematic variation of the chain length often reveals an optimal length for maximal biological response. Shorter chains may not provide sufficient hydrophobic interaction, while excessively long chains might introduce unfavorable steric hindrance or reduce aqueous solubility to a point where bioavailability is compromised.

Branching of the alkyl substituent also plays a role. Introducing branching, such as an isopropyl or tert-butyl group, can alter the molecule's conformational profile and its ability to fit into a specific binding site. While linear chains like the nonyl group can adopt flexible conformations to fit into narrow hydrophobic channels, branched chains may offer a more rigid conformation that can lead to improved binding affinity if the target site has a complementary shape.

| Substituent at N-1 | Chain Length | Branching | Expected Impact on Lipophilicity | Postulated Effect on Biological Interaction |

| Methyl | 1 | None | Low | Reduced affinity for hydrophobic pockets |

| Pentyl | 5 | None | Moderate | Moderate hydrophobic interaction |

| Nonyl | 9 | None | High | Potentially optimal for deep hydrophobic binding |

| Decyl | 10 | None | Very High | Strong cytotoxic activity noted in related triazoles mdpi.com |

| Isopropyl | 3 | Branched | Moderate | May improve binding specificity due to defined shape |

This table illustrates the general principles of how alkyl chain modifications at the N-1 position are expected to influence biological activity based on findings from related heterocyclic compounds.

Role of the Amino Group at C3 in Molecular Recognition

The 3-amino group is a key functional feature of this compound, playing a pivotal role in molecular recognition through its ability to act as a hydrogen bond donor. Computational and experimental studies on 3-amino-1,2,4-triazole (AT) have demonstrated its capacity to form specific intermolecular interactions. nih.gov The two hydrogen atoms on the amino group can engage with hydrogen bond acceptors, such as oxygen or nitrogen atoms, on a biological target like an enzyme or receptor. nih.gov

This hydrogen bonding capability is often essential for the orientation and stabilization of the ligand-receptor complex, contributing significantly to binding affinity. The reactivity of the 3-amino-1,2,4-triazole system is also influenced by imine-enamine tautomerism, which can affect its electronic properties and how it is recognized by a target. researchgate.net

The importance of the C3-amino group can be inferred by comparing the activity of amino-substituted triazoles with analogs where the group is absent or replaced. In many instances, removal or replacement of the amino group with a non-hydrogen-bonding moiety (like a hydrogen or methyl group) leads to a dramatic loss of biological activity, underscoring its essential role.

| Substituent at C3 | Hydrogen Bond Donor? | Potential for Tautomerism? | Expected Role in Molecular Recognition |

| -NH₂ | Yes | Yes researchgate.net | Forms key hydrogen bonds with target; crucial for affinity nih.gov |

| -H | No | No | Loss of critical hydrogen bonding interaction; reduced activity |

| -OH | Yes | Yes | Can form hydrogen bonds, but electronic nature differs |

| -SH | Yes | Yes | Can form hydrogen bonds; often associated with metal chelation |

| -CH₃ | No | No | Fills binding pocket but lacks H-bonding; likely reduced activity |

This table compares the potential roles of different substituents at the C3 position, highlighting the unique and critical function of the amino group.

Influence of Substituent Position and Electronic Nature on Bioactivity

SAR studies on various 1,2,4-triazole analogs have consistently shown that the position and electronic properties (i.e., electron-donating or electron-withdrawing) of other substituents profoundly affect bioactivity. While this compound itself is a simple structure, findings from more complex analogs containing, for example, an aryl group, provide valuable general principles.

The electronic nature of a substituent can alter the electron density of the triazole ring system, influencing its pKa and its ability to participate in interactions like π-stacking or hydrogen bonding.

Hydrophobicity vs. Polarity : Studies on 4,5-diaryl-1,2,4-triazoles revealed that hydrophobic substituents on an attached phenyl ring are important for activity. acs.org Replacing a methoxy (B1213986) group with more polar groups like carboxyl or nitro resulted in a complete loss of inhibitory function, indicating the need for a hydrophobic moiety to interact with the target. acs.org

Electron-Withdrawing Groups : The introduction of an electron-withdrawing chlorine atom to a phenyl ring at the C-5 position of a 1,2,4-triazole was found to increase antibacterial potency against Gram-positive strains. nih.gov

Substituent Position : The placement of substituents is equally critical. Moving a methoxy group from the para to the meta position on a phenyl ring attached to the triazole scaffold was shown to be beneficial for activity. acs.org Similarly, for methyl substitutions on a phenyl ring, the pattern of substitution significantly impacted potency. nih.gov

These findings suggest that a delicate balance of electronic and steric factors is necessary for optimal biological activity.

| Substituent Type on an Ancillary Ring | Electronic Nature | Example | General Impact on Bioactivity | Reference |

| Halogen | Electron-withdrawing, Hydrophobic | -Cl | Often enhances activity | acs.orgnih.gov |

| Alkoxy | Electron-donating, Moderately Polar | -OCH₃ | Position dependent; can be beneficial | acs.org |

| Alkyl | Electron-donating, Hydrophobic | -CH₃ | Generally enhances activity through hydrophobic interactions | nih.gov |

| Nitro | Strongly Electron-withdrawing, Polar | -NO₂ | Often abolishes activity | acs.orgnih.gov |

| Carboxyl | Electron-withdrawing, Polar | -COOH | Abolishes activity due to high polarity | acs.org |

This table summarizes the observed effects of different substituent types on the bioactivity of 1,2,4-triazole derivatives based on published research.

Conformational Analysis and its Relation to Biological Activities

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it must adopt a specific shape to fit into the binding site of its biological target. For this compound, conformational analysis involves understanding the rotational freedom around the N1-C1 bond of the nonyl chain and the orientation of the C3-amino group relative to the triazole ring.

Computational studies on 3-amino-1,2,4-triazole have identified stable conformations that are stabilized by specific intermolecular interactions, such as N-H⋯N hydrogen bonds and N⋯π interactions. nih.gov These non-covalent bonds are crucial for defining the preferred geometry of the molecule when it approaches its target. The flexible nonyl chain can adopt various conformations, and its ability to fold into a low-energy state that complements a hydrophobic pocket on the target protein is likely essential for its biological function.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), on other triazole derivatives have provided contour maps that visualize the regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net These models implicitly account for the active conformation and highlight that a precise 3D arrangement of functional groups is required for potent biological effects. The planarity of the triazole ring, combined with the flexibility of the nonyl chain and the hydrogen-bonding capacity of the amino group, creates a molecule with a defined but adaptable pharmacophore.

Comparative SAR Studies with Other 1,2,4-Triazole Derivatives

The SAR of this compound can be better understood by comparing it with other classes of 1,2,4-triazole derivatives. nih.govzsmu.edu.ua Such comparisons reveal both common principles and class-specific requirements for activity.

Antifungal Azoles (e.g., Fluconazole) : These agents are typically more complex, featuring a 1,2,4-triazol-1-yl-methyl group attached to a core structure with halogenated phenyl rings. nih.gov A key interaction for these drugs is the coordination of the N4 atom of the triazole ring with the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This highlights a different binding mode compared to what might be expected for a 3-amino-1,2,4-triazole, where the N1 or N2 nitrogens and the C3-amino group are more likely to be involved in hydrogen bonding.

Fused Triazoles (e.g., Triazolopyrimidines) : In these systems, the triazole ring is fused to another heterocyclic ring, creating a more rigid, planar scaffold. mdpi.comresearchgate.net The SAR for these compounds is heavily dependent on the substitution patterns on the fused ring system. researchgate.net This contrasts with the conformational flexibility of the nonyl chain in this compound.

Triazole-Thiones : Derivatives containing a thione (C=S) group at the C3 or C5 position often exhibit different biological profiles, including anticonvulsant activity. nih.gov The thione group can exist in equilibrium with a thiol (-SH) form, which can act as a potent metal-chelating group, suggesting a different mechanism of action. researchgate.net

Triazoles with Amino Acid Fragments : Recent research has explored 1,2,4-triazole derivatives linked to amino acid fragments. researchgate.netnih.govmdpi.com These hybrid molecules combine the pharmacophore of the triazole with that of an amino acid, aiming to improve target selectivity or cell permeability. SAR studies showed that the type of amino acid ester attached significantly influenced antifungal activity. mdpi.com

This comparative analysis demonstrates that while the 1,2,4-triazole core is a versatile scaffold, the specific substitution pattern dictates the biological target and mechanism of action. The combination of an N1-alkyl chain and a C3-amino group in this compound defines a distinct pharmacophore compared to other well-known triazole classes.

| 1,2,4-Triazole Class | Key Structural Features | Primary Interaction Moiety | Common Biological Target |

| 1-Alkyl-3-amino-1,2,4-triazoles | N1-alkyl chain, C3-amino group | C3-NH₂ (H-bonding), Alkyl chain (hydrophobic) | Varies (e.g., kinases, receptors) |

| Azole Antifungals (e.g., Fluconazole) | N1-substituted methyl, difluorophenyl group | N4 atom (metal coordination) | Lanosterol 14α-demethylase nih.gov |

| Fused Triazoles (e.g., Triazolopyrimidines) | Rigid, planar fused ring system | Substituents on the fused system | Varies (e.g., kinases, GPCRs) mdpi.com |

| Triazole-Thiones | C=S group | Thiol tautomer (-SH) | Varies (e.g., metal-containing enzymes) nih.govresearchgate.net |

This table provides a comparative overview of the key SAR features across different classes of 1,2,4-triazole derivatives.

Computational and Theoretical Chemistry Studies on 1 Nonyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and predicting the chemical behavior of molecules. For the 1,2,4-triazole (B32235) scaffold, DFT has been employed to study aspects ranging from electronic potential to reactivity. mdpi.com These theoretical approaches are essential for understanding the fundamental characteristics of 1-Nonyl-1H-1,2,4-triazol-3-amine.

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com For 1,2,4-triazole derivatives, studies have shown that the distribution of these orbitals is key to their interactions.

Electrostatic potential (ESP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 1,2,4-triazole systems, the nitrogen atoms of the triazole ring typically exhibit negative potential, making them sites for hydrogen bonding and coordination with metal ions. mdpi.com The amino group in this compound would also represent a region of negative potential, while the hydrogen atoms of the amine and the triazole ring would show positive potential.

The long, flexible nonyl chain of this compound allows it to adopt numerous conformations. Understanding the molecule's preferred three-dimensional structure is critical, as conformation directly influences its ability to interact with biological targets. Quantum chemical calculations can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformers. By systematically rotating the rotatable bonds (e.g., between the nonyl chain and the triazole ring) and calculating the energy of each resulting structure, an energy landscape can be mapped. This analysis reveals the most probable shapes the molecule will adopt, which is a prerequisite for meaningful molecular docking simulations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The 1,2,4-triazole nucleus is a key pharmacophore in many established drugs, particularly antifungals that target Lanosterol (B1674476) 14α-demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov Molecular docking studies on various triazole derivatives have explored their potential to bind to the active site of this enzyme. nih.gov The nitrogen atom at position 4 of the triazole ring is known to coordinate with the heme iron atom in the enzyme's active site, inhibiting its function. nih.gov

Other potential targets for triazole-based compounds that have been investigated through docking include:

Acetylcholinesterase (AChE): An enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a strategy for treating Alzheimer's disease.

KatG enzyme: A catalase-peroxidase enzyme found in Mycobacterium tuberculosis. It is involved in activating the frontline anti-tuberculosis drug isoniazid.

InhA enzyme: Another critical target in Mycobacterium tuberculosis, this enoyl-acyl carrier protein reductase is involved in mycolic acid biosynthesis. nih.gov Docking studies have shown that triazole derivatives can fit into the InhA binding pocket. nih.gov

For this compound, the long nonyl chain could potentially occupy hydrophobic pockets within the active sites of these or other enzymes, contributing to binding affinity and selectivity.

Molecular docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the target. A more negative score typically indicates a more favorable binding interaction. Beyond just a score, docking reveals the specific interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 group or ring N-H) and acceptors (like carbonyl oxygens or nitrogen atoms in protein residues). nih.gov

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the nonyl chain) and nonpolar residues in the protein's active site. nih.gov

Pi-Pi Stacking: Interactions between the aromatic triazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The table below shows illustrative docking results for representative triazole compounds against a biological target, as found in the literature.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|---|

| Triazole Derivative 7c | InhA (PDB: 4TRO) | -9.99 | Gly96, Thr196, Ile194 | Hydrogen Bond, Hydrophobic nih.gov |

| Triazole Derivative 7d | InhA (PDB: 4TRO) | -9.63 | Asp64, Gly96, Ile95 | Hydrogen Bond, Hydrophobic nih.gov |

| Triazole Derivative 7e | InhA (PDB: 4TRO) | -10.11 | Tyr158, Ile194 | Hydrogen Bond, Hydrophobic nih.gov |

| Triazole Derivative 7b | InhA (PDB: 4TRO) | -8.47 | Gly96, Thr196, Gly14 | Hydrogen Bond nih.gov |

This table is interactive. Click on headers to sort.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netscispace.com For a class of compounds like 1,2,4-triazole derivatives, a QSAR model can predict the activity of untested or even unsynthesized molecules, such as this compound. nih.gov

The process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a training set with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Describing charge distribution, dipole moment, and polarizability.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP).

Topological descriptors: Based on the 2D graph representation of the molecule.

A mathematical model is then developed that correlates these descriptors with the observed biological activity. nih.gov The resulting equation can be used to predict the activity of new compounds based solely on their calculated descriptors. QSAR studies on 1,2,4-triazoles have helped identify the key structural features that enhance their activity, guiding the synthesis of more potent analogues. researchgate.netscispace.com For instance, a QSAR model might reveal that increasing the length of an alkyl chain (like the nonyl group) up to a certain point enhances activity, after which the activity may plateau or decrease.

Development of Predictive Models for Biological Activity

In modern drug discovery, computational models that can predict the biological activity of chemical compounds are invaluable. Quantitative Structure-Activity Relationship (QSAR) is a primary method used to develop such predictive models. A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity.

The development of a predictive QSAR model for a class of compounds like 1-alkyl-1,2,4-triazol-3-amines would typically involve the synthesis and biological testing of a range of analogues. The goal is to understand how changes in the structure, such as the length of the alkyl chain (from methyl to nonyl and beyond), affect a specific biological activity (e.g., antifungal, anticancer, or enzyme inhibition).

Researchers use statistical methods like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN) to build these models. physchemres.org For instance, a 3D-QSAR model for substituted 1,2,4-triazole derivatives identified as potential anticancer agents was developed using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.gov This model showed a strong correlation between the structural features and the anticancer activity, which could guide the design of new, more potent compounds. nih.gov

A hypothetical QSAR model for a series of 1-alkyl-1,2,4-triazol-3-amines might be represented by an equation where biological activity is a function of various calculated molecular descriptors. The predictive power of such a model is rigorously tested through internal and external validation techniques to ensure its reliability. physchemres.orgnih.gov

Table 1: Illustrative Data for a QSAR Study of 1-Alkyl-1,2,4-triazol-3-amine Derivatives

| Compound Name | Alkyl Group | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1-Methyl-1H-1,2,4-triazol-3-amine | Methyl | 15.2 | 14.8 |

| 1-Propyl-1H-1,2,4-triazol-3-amine | Propyl | 8.5 | 8.9 |

| 1-Pentyl-1H-1,2,4-triazol-3-amine | Pentyl | 4.1 | 4.3 |

| 1-Heptyl-1H-1,2,4-triazol-3-amine | Heptyl | 2.8 | 2.5 |

| This compound | Nonyl | 1.5 | 1.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data generated in a QSAR study.

Identification of Key Molecular Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

For 1,2,4-triazole derivatives, studies have shown that a combination of these descriptors often governs their activity. For example, in a 3D-QSAR study on anticancer triazole derivatives, steric and electrostatic fields were found to be significant contributors to their biological activity. nih.gov The presence of the 1,2,4-triazole ring itself is important as it can participate in hydrogen bonding and π-stacking interactions with biological targets. pensoft.net

For this compound, the long nonyl chain would significantly impact its hydrophobic (lipophilic) properties. This is a critical descriptor, as it influences how the molecule crosses cell membranes and fits into the hydrophobic pockets of target proteins.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The high value due to the nonyl chain would likely enhance binding to hydrophobic pockets in target enzymes. |

| Electronic | Dipole Moment, Atomic Charges | The distribution of charges on the triazole ring and amino group influences hydrogen bonding and electrostatic interactions with the receptor. nih.gov |

| Steric | Molecular Volume, Surface Area | The size and shape of the molecule, dominated by the nonyl group, determines the fit within the binding site of a biological target. |

| Topological | Molecular Connectivity Indices | These descriptors relate to the branching and arrangement of atoms and can correlate with how the molecule interacts with a receptor surface. |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide deep insights into how a ligand, such as this compound, interacts with its biological target (e.g., an enzyme or receptor) on an atomic level.

These simulations can predict the binding mode of the ligand in the active site of a protein and assess the stability of the resulting ligand-receptor complex. For instance, MD simulations performed on other triazole inhibitors with the enzyme CYP51 (a common target for antifungal drugs) revealed that the triazole ring coordinates with the heme group in the enzyme's active site, and that non-polar interactions are the main driving force for binding. frontiersin.org

An MD simulation of this compound complexed with a hypothetical target enzyme would involve several steps:

System Setup: The 3D structures of the ligand and the receptor are placed in a simulation box, which is then filled with water molecules and ions to mimic physiological conditions.

Simulation: The forces on all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a period, typically nanoseconds to microseconds.

Analysis: The trajectory from the simulation is analyzed to understand the stability of the complex, key interactions (like hydrogen bonds), and conformational changes in both the ligand and the protein.

Key parameters derived from MD simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations (e.g., using MM-PBSA), help to quantify the stability and affinity of the ligand-receptor interaction. pensoft.net For this compound, the long, flexible nonyl chain would be of particular interest, as MD simulations could reveal how it positions itself within the binding pocket to maximize favorable interactions.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation Study

| Parameter/Output | Description | Relevance to Ligand-Receptor Stability |

| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds). | Longer simulations provide more confidence in the stability of the observed interactions. |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand backbone atoms from their initial position over time. | A stable, low RMSD value suggests the complex is not undergoing major, destabilizing conformational changes. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms. | Highlights flexible regions of the protein and ligand, which can be important for binding. |

| Binding Free Energy (MM-PBSA/GBSA) | An estimation of the binding affinity between the ligand and the receptor. | A lower (more negative) value indicates a stronger, more stable interaction. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and receptor. | Identifies key interactions that anchor the ligand in the binding site. |

Investigated Biological Activities Non Clinical and Mechanistic Focus

Antifungal Activity Mechanisms and Spectrum of Action (e.g., against phytopathogenic fungi)

The 1,2,4-triazole (B32235) scaffold is a cornerstone of many clinically and agriculturally important antifungal agents. nih.govnih.gov Their primary mechanism involves disrupting the integrity of the fungal cell membrane, a critical component for survival. nih.gov Derivatives are noted for their activity against a variety of fungi, including significant plant pathogens. nih.govresearchgate.net For instance, certain novel 1,2,4-triazole derivatives have demonstrated noteworthy fungicidal activity against phytopathogenic fungi such as Gloeosporium fructigenum, Venturia nashicola, and Fusarium graminearum. nih.gov A closely related isomer, 5-Nonyl-1H-1,2,4-triazol-3-amine, has been specifically studied for its antifungal properties. ontosight.ai

The most well-documented mechanism of action for triazole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov This is achieved by targeting and inhibiting a crucial cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase, also known as CYP51. nih.govnih.gov This enzyme is vital for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. researchgate.net

By binding to the heme iron atom in the active site of CYP51, triazoles block the demethylation step. nih.gov This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. researchgate.net Molecular docking studies on various 1H-1,2,4-triazolyl derivatives consistently predict that CYP51 is the probable target, reinforcing this as the primary antifungal mechanism. researchgate.netresearchgate.netnih.govnih.gov The disruption of ergosterol production compromises the structural integrity and fluidity of the fungal membrane. researchgate.net

The consequence of inhibiting the ergosterol biosynthesis pathway is a catastrophic failure of fungal cell membrane integrity. nih.govresearchgate.net The lack of ergosterol and the buildup of abnormal sterols alter membrane fluidity and permeability, leading to the malfunction of membrane-bound enzymes and transport systems. nih.govresearchgate.net This disruption ultimately results in the cessation of fungal growth and cell death. nih.gov Observational studies using scanning electron microscopy on fungi treated with 1,2,4-triazole derivatives have shown significant morphological changes, such as wizened and wrinkled mycelia, which are direct visual evidence of this membrane disruption. nih.gov

Antibacterial Activity: Scope and Mechanism of Action

In addition to their antifungal properties, many 1,2,4-triazole derivatives exhibit a broad range of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The isomer 5-Nonyl-1H-1,2,4-triazol-3-amine has been noted for its potential antibacterial effects. ontosight.ai Studies on various synthesized 1H-1,2,4-triazolyl derivatives have demonstrated activity against pathogens such as Pseudomonas fluorescens, while showing less effect on others like the plant pathogen Xanthomonas campestris. researchgate.netnih.gov In some cases, the antibacterial potency of these derivatives has been found to be superior to standard antibiotics like ampicillin (B1664943) and chloramphenicol (B1208) against certain strains. researchgate.netnih.gov

| Bacterial Strain | Activity of 1,2,4-Triazole Derivatives | Reference |

|---|---|---|

| Pseudomonas fluorescens | Reported as the most sensitive bacteria to certain derivatives. | researchgate.net, nih.gov |

| Xanthomonas campestris | Reported as the most resistant bacteria to certain derivatives. | researchgate.net, nih.gov |

| Staphylococcus aureus | Activity demonstrated, in some cases superior to streptomycin. | nih.gov |

| Escherichia coli | Activity demonstrated by some derivatives. | nih.gov |

| Bacillus subtilis | Activity demonstrated by some derivatives. | nih.gov |

A probable mechanism for the antibacterial action of some 1,2,4-triazole derivatives is the inhibition of cell wall synthesis. researchgate.netnih.gov The bacterial cell wall, particularly its peptidoglycan layer, is essential for maintaining cell shape and protecting against osmotic lysis. Molecular docking studies have suggested that certain 1H-1,2,4-triazolyl derivatives may act by inhibiting the MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase). researchgate.netnih.gov MurB is a key enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis, catalyzing a critical step in the formation of the cell wall precursor UDP-N-acetylmuramic acid. Inhibition of this enzyme would disrupt cell wall construction, leading to bacterial cell death.

Beyond MurB, the broad structural diversity of 1,2,4-triazoles suggests they may interfere with other essential bacterial enzymes. The triazole nucleus can act as a scaffold to present various functional groups that can interact with the active sites of different enzymes. nih.gov For example, some triazole-hybrid molecules have shown the ability to inhibit metallo-β-lactamases (like NDM-1 and IMP-1), which are responsible for carbapenem (B1253116) resistance in bacteria. mdpi.com This indicates that different substitutions on the triazole ring can lead to varied enzymatic targets and mechanisms of antibacterial action.

Antiviral Investigations (mechanistic, e.g., enzyme inhibition, viral replication interference)

The biological investigation of triazole derivatives extends to antiviral activity. ontosight.ai While specific studies on 1-Nonyl-1h-1,2,4-triazol-3-amine are not detailed in the provided results, research on related triazole compounds provides insight into potential mechanisms. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine has been identified as an inhibitor of Yellow Fever Virus replication. nih.gov Other studies on 1,2,3-triazole (an isomeric form) derivatives have shown they can inhibit Chikungunya virus replication by targeting non-structural proteins like nsP1 or structural components like the capsid protein, thereby blocking different stages of the viral life cycle, from entry to release. nih.gov Furthermore, certain triazolyl derivatives of the alkaloid lupinine (B175516) have been found to inhibit influenza viruses by affecting hemagglutinin and neuraminidase proteins, suggesting they can act as virucidal agents against extracellular virions. mdpi.com These findings highlight that the triazole scaffold is a versatile platform for developing antiviral agents that can interfere with various viral enzymes and replication processes. nih.govnih.gov

Anticancer Activity: Cellular Mechanisms and Molecular Targets

The 1,2,4-triazole scaffold is a prominent feature in a variety of compounds being explored for their anticancer properties. ontosight.airesearchgate.net Research indicates that derivatives of this structure exhibit antiproliferative and antiangiogenic activities, and can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov

The anticancer mechanisms of these compounds are multifaceted. Some derivatives have been shown to act as kinase inhibitors, targeting enzymes crucial for cancer cell survival and proliferation. researchgate.net For instance, certain 5-pyridinyl-1,2,4-triazole derivatives have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK), a key player in cell adhesion, migration, and survival. nih.gov Inhibition of FAK phosphorylation by these compounds leads to a downstream cascade of effects, including the suppression of pro-survival pathways like PI3K/Akt, JNK, and STAT3, ultimately inducing apoptosis and cell cycle arrest in liver cancer cells. nih.gov

Furthermore, some triazole derivatives have been designed as multi-target inhibitors, targeting key proteins in cancer progression such as EGFR, BRAFV600E, and EGFRT790M. mdpi.com The introduction of specific chemical groups, such as a 3-bromophenylamino moiety at the third position of the triazole ring, has been shown to enhance the anticancer efficacy across various cell lines. nih.gov The antiproliferative effects of these compounds have been observed in a range of cancer cell lines, including those of the lung, breast, and central nervous system. nih.govresearchgate.netnih.gov

| Mechanism | Molecular Target(s) | Observed Effect | References |

|---|---|---|---|

| Enzyme Inhibition | Focal Adhesion Kinase (FAK) | Inhibition of FAK phosphorylation, leading to apoptosis and cell cycle arrest. | nih.gov |

| EGFR, BRAFV600E, EGFRT790M | Multi-target inhibition. | mdpi.com | |

| Antiproliferative | Various cancer cell lines (lung, breast, CNS) | Inhibition of cancer cell growth. | nih.govresearchgate.netnih.gov |

| Antiangiogenic | Not specified | Inhibition of new blood vessel formation. | nih.gov |

| Apoptosis Induction | Caspase-3, 8, Bax, Bcl2 | Activation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. | nih.govmdpi.com |

Agrochemical Applications: Herbicidal and Insecticidal Properties

The 1,2,4-triazole nucleus is also a key component in the development of agrochemicals, demonstrating both herbicidal and insecticidal potential. researchgate.net

Mechanisms of Plant Growth Regulation

Certain 1,2,4-triazole derivatives have been identified as effective plant growth regulators. For example, the compound 1-(3-Amino- ontosight.ainih.govisres.orgtriazol-1-yl)-3,3-dimethyl-butan-2-one has shown excellent activity in inducing lateral root formation and enhancing primary root elongation in soybeans. researchgate.net This suggests that these compounds can influence plant development, potentially leading to improved stress tolerance by affecting root growth. The good water solubility of such compounds also makes their application in agriculture more environmentally friendly. researchgate.net

Insect Acetylcholinesterase Inhibition

The enzyme acetylcholinesterase (AChE) is a validated target for insecticides. nih.gov Research has focused on developing 1,2,4-triazole-based compounds that can act as inhibitors of this crucial enzyme in insects. The goal is to create insecticides that are selective for insect AChE over its human counterpart and can overcome resistance mechanisms in insect populations. nih.gov While specific studies on this compound are limited, the broader class of 1,2,4-triazoles has shown promise in this area, with some derivatives exhibiting insecticidal activity against pests like Aphis rumicis (the black bean aphid). researchgate.net

Other Biological Potentials

Beyond their anticancer and agrochemical applications, 1,2,4-triazole derivatives are being explored for a range of other biological activities, including anti-inflammatory, antioxidant, and anticonvulsant effects. nih.govisres.orgnih.govzsmu.edu.ua

Enzyme Modulation (e.g., COX inhibition)

Several 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties, with some showing effects comparable to ibuprofen (B1674241). nih.govnih.gov The mechanism often involves the modulation of inflammatory pathways and the production of cytokines. nih.gov While direct inhibition of cyclooxygenase (COX) enzymes by this compound is not explicitly detailed in the available research, the anti-inflammatory potential of the broader triazole class suggests that enzyme modulation is a likely mechanism. nih.govnih.gov

The antioxidant activity of 1,2,4-triazoles is another area of significant research. isres.orgnih.gov These compounds can act as free radical scavengers, which is relevant to a variety of diseases where oxidative stress plays a role, including cancer and inflammatory conditions. isres.orgnih.gov Some triazole derivatives have shown potent antioxidant effects by scavenging hydroxyl radicals and inhibiting lipid peroxidation. nih.govmdpi.com

Receptor Interactions

The anticonvulsant properties of 1,2,4-triazole derivatives are well-documented. zsmu.edu.uanih.govnih.govmdpi.com A key mechanism of action is the interaction with GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov Certain novel 1,2,4-triazol-3-amine derivatives have been designed to mimic the structure of zolpidem, an α1-selective agonist of the GABAA receptor, leading to potent anticonvulsant and hypnotic effects. nih.gov The involvement of GABAA receptors is often confirmed by the reversal of these effects by flumazenil, a benzodiazepine (B76468) receptor antagonist. nih.gov

| Biological Activity | Mechanism/Target | Observed Effect | References |

|---|---|---|---|

| Anti-inflammatory | Modulation of cytokine production | Reduced inflammation, comparable to ibuprofen in some cases. | nih.govnih.gov |

| Antioxidant | Free radical scavenging, inhibition of lipid peroxidation | Protection against oxidative stress. | isres.orgnih.govnih.govmdpi.com |

| Anticonvulsant | GABAA receptor agonism | Protection against seizures. | zsmu.edu.uanih.govmdpi.com |

Emerging Research Directions and Future Perspectives for 1 Nonyl 1h 1,2,4 Triazol 3 Amine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives is evolving beyond traditional methods, with a strong emphasis on efficiency, safety, and environmental responsibility. Future research concerning 1-Nonyl-1H-1,2,4-triazol-3-amine will likely focus on developing synthetic pathways that are not only high-yielding but also sustainable. Novel approaches include one-pot synthesis, which reduces reaction time and minimizes waste by combining multiple steps into a single procedure. isres.org For instance, a one-pot process catalyzed by copper has been developed for producing 1,2,4-triazole derivatives from readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.org Another promising area is the use of metal-free intermolecular mechanisms under aerobic oxidative conditions, which offers an environmentally friendly alternative by avoiding heavy metal catalysts. isres.org These modern synthetic strategies could be adapted for the efficient production of this compound and its analogs.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

A precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and reactivity. For complex derivatives of this compound, advanced analytical techniques are indispensable. Single-crystal X-ray diffraction analysis remains the gold standard for determining molecular structures with atomic-level precision. mdpi.comtandfonline.com This technique provides detailed information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding how these molecules pack in a solid state. mdpi.com

Complementing X-ray crystallography, modern spectroscopic methods such as multi-nuclear Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS) are vital for characterizing these compounds in solution. tandfonline.comresearchgate.net These techniques confirm the chemical structure and can provide insights into the dynamic behavior of the molecules. For more complex systems, such as metal complexes of triazole derivatives, techniques like Density Functional Theory (DFT) calculations are increasingly used to optimize molecular geometries and predict vibrational spectra (IR and Raman), which can then be compared with experimental data for structural validation. isres.orgmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. github.io These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-synthesis-testing cycle. github.iomdpi.com For this compound and its derivatives, ML models can be trained to predict biological activity based on molecular structure. nih.gov This in-silico approach allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources. github.iomdpi.com Machine learning can improve the ability of ensemble docking to classify compounds as active or inactive, compensating for shortcomings in theoretical models by learning from experimental data. mdpi.com

| AI/ML Application Area | Description | Potential Impact on this compound Research |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential "hits". | Rapidly identify derivatives with potentially high activity for specific targets. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of a chemical from its molecular structure. nih.gov | Guide the design of new analogs with improved potency and selectivity. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles. |

| De Novo Drug Design | Generative models that design novel molecular structures with desired properties. | Create entirely new triazole derivatives tailored for specific biological targets. |

Exploration of New Biological Targets and Pathways (non-clinical)

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a component of compounds with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov Future research will likely focus on exploring novel, non-clinical biological targets for derivatives of this compound. This involves screening the compound against a diverse range of enzymes, receptors, and other biomolecules to uncover new therapeutic possibilities.